molecular formula C19H16ClN5OS B2872170 1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207032-55-0

1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2872170
CAS No.: 1207032-55-0
M. Wt: 397.88
InChI Key: ACBPPZIHJNTKTR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a potent and selective small molecule inhibitor with significant research value in oncology, particularly for the study of myeloproliferative neoplasms and acute myeloid leukemia . Its primary mechanism of action involves the dual inhibition of key oncogenic kinases, Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Constitutive activation of the JAK-STAT pathway via JAK2 mutations, such as JAK2 V617F, is a central driver in pathologies like polycythemia vera and myelofibrosis. Simultaneously, FLT3 internal tandem duplications (ITD) are among the most frequent mutations in AML and confer a poor prognosis. By targeting these parallel signaling hubs, this compound provides researchers with a valuable tool to investigate the pathogenesis of these hematological malignancies and to explore the therapeutic potential of concurrent pathway blockade. Its application extends to in vitro and in vivo models for assessing effects on cell proliferation, apoptosis, and clonogenicity in driver-mutated cell lines, as well as for evaluating the molecular and phenotypic responses in primary patient samples and animal models of disease.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11-3-6-13(9-15(11)20)25-18(21)17(23-24-25)19-22-16(10-27-19)12-4-7-14(26-2)8-5-12/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBPPZIHJNTKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
1-(3-Chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (Target) 1,2,3-Triazole + 1,3-Thiazole 3-Cl-4-MePh, 4-MeOPh N/A (Theoretical potential) N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Pyrazole + Triazole 4-ClPh, 4-FPh, p-tolyl Antimicrobial [1]
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole + Benzothiazole 2-NO₂Ph, benzo[d]thiazole Not reported [2]
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 4-MeOPh, Ph Spectral data reported [13]
3-[(3-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 4-ClPh, 3-ClBnS Not reported [20]

Key Observations :

The methoxy group in the target molecule may moderate this effect, increasing solubility . Antimicrobial activity in correlates with halogenated aromatic systems, suggesting the target compound’s 3-chloro-4-methylphenyl group could confer similar properties .

Heterocycle Impact :

  • Thiazole-containing compounds (e.g., target and ) exhibit broader bioactivity (e.g., antimicrobial) compared to benzothiazole derivatives (e.g., ), which lack reported activity .
  • 1,2,4-Triazoles (e.g., ) show different binding modes compared to 1,2,3-triazoles due to nitrogen atom positioning .

Spectral and Physical Data :

  • The target compound’s theoretical NMR shifts can be inferred from similar structures. For example, 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine shows δ 7.10–8.70 ppm for aromatic protons, comparable to the target’s expected range.

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Isostructural chloro/bromo derivatives (e.g., ) inhibit microbial growth via interactions with bacterial enzymes or DNA gyrase. The target’s chloro substituent may mimic this mechanism .
  • Anti-inflammatory Activity : Triazolyl-thiazole hybrids (e.g., ) suppress COX-2 and TNF-α. The target’s methoxyphenyl group could enhance anti-inflammatory efficacy by modulating electron density .
  • Synthetic Challenges : High-yield synthesis (~75–90%) of analogous compounds (e.g., ) suggests feasibility for scaling the target molecule. Crystal structures of isostructural compounds (e.g., ) confirm planar conformations critical for bioactivity .

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